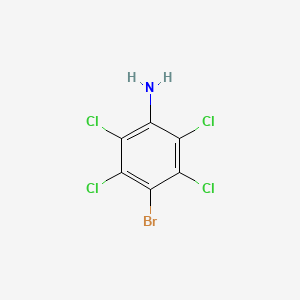
4-Bromo-2,3,5,6-tetrachloroaniline
Overview
Description
4-Bromo-2,3,5,6-tetrachloroaniline is a chemical compound with the CAS Number: 64186-91-0 . It has a molecular weight of 309.8 and its IUPAC name is 4-bromo-2,3,5,6-tetrachloroaniline .
Molecular Structure Analysis
The InChI code for 4-Bromo-2,3,5,6-tetrachloroaniline is 1S/C6H2BrCl4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
The melting point of 4-Bromo-2,3,5,6-tetrachloroaniline is between 234-236°C .Scientific Research Applications
Identification and Characterization in Color Additives
4-Bromo-2,3,5,6-tetrachloroaniline (4BTCA) was identified and characterized as a contaminant in the color additives D&C Red Nos. 27 and 28 (phloxine B). This study involved the synthesis of 4BTCA and its use as an internal standard for quantifying another contaminant, 2-bromo-3,4,5,6-tetrachloroaniline (2BTCA), in these color additives. The detection and quantification of these contaminants are essential for ensuring the safety and quality of color additives used in various products (Weisz & Andrzejewski, 2003).
Electrochemical Oxidation Studies
Research into the electrochemical oxidation of 4-bromoaniline and its derivatives, including 4BTCA, in acetonitrile solution has been conducted. This study provides insights into the chemical behavior and potential applications of 4BTCA in electrochemical processes, which are relevant in various industrial and research contexts (Kádár et al., 2001).
Reactions with N-Bromosuccinimide and Bromine
Another area of research involves the reactions of hydrochlorides of certain dihydropyrimidine-4-ones with N-bromosuccinimide and bromine. These reactions, which could involve the use or formation of 4BTCA, are significant in the synthesis of various chemical compounds, highlighting the role of 4BTCA in synthetic chemistry (Mukarramov, 2014).
Studies in Thermal Elimination and Borazole Formation
The adducts of 2,3,5,6-tetrachloroaniline, a relative of 4BTCA, with boron trichloride have been studied for their behavior in thermal elimination processes. These studies are crucial for understanding the reactivity of chloroaniline compounds, which could extend to 4BTCA, in the formation of complex chemical structures like borazoles (Blackborow et al., 1971).
Bioremediation and Environmental Studies
Research on the sequential reductive dehalogenation of chloroanilines in methanogenic aquifers demonstrates the potential for bioremediation using microorganisms. This research, involving compounds similar to 4BTCA, offers insights into environmental applications, particularly in the cleanup of contaminated aquifers (Kuhn & Suflita, 1989).
Safety and Hazards
The safety data sheet for 2,3,5,6-Tetrachloroaniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Similar precautions should be taken when handling 4-Bromo-2,3,5,6-tetrachloroaniline.
properties
IUPAC Name |
4-bromo-2,3,5,6-tetrachloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRJCIAJSARIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Br)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302176 | |
| Record name | 4-bromo-2,3,5,6-tetrachloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5,6-tetrachloroaniline | |
CAS RN |
64186-91-0 | |
| Record name | NSC149511 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-2,3,5,6-tetrachloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



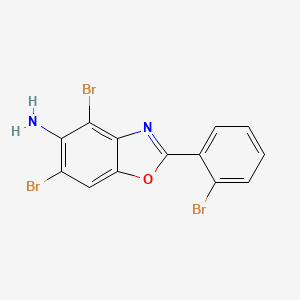
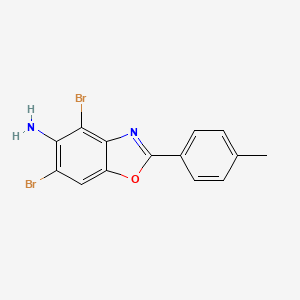
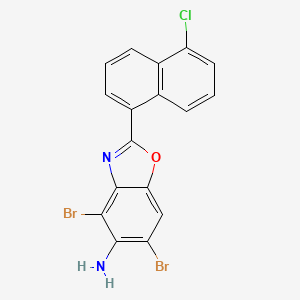
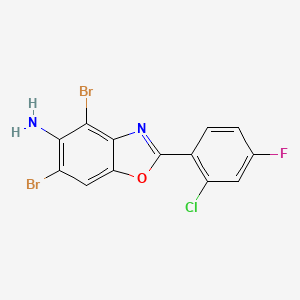

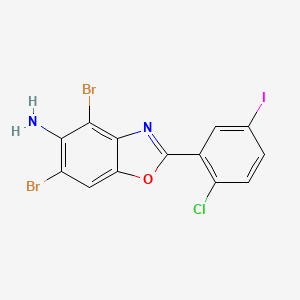
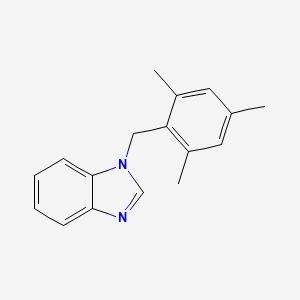

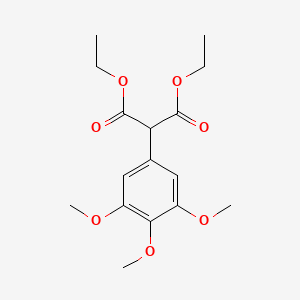
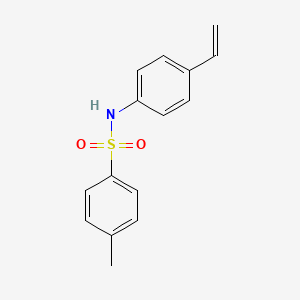

![5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B3055294.png)
![[1,1'-Biphenyl]-4-acetamide](/img/structure/B3055295.png)
![(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B3055298.png)